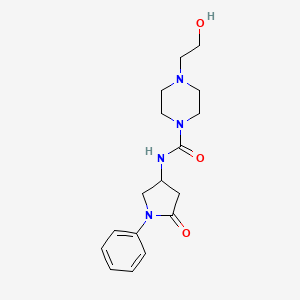![molecular formula C20H30ClN3O3S B6482559 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide CAS No. 897612-83-8](/img/structure/B6482559.png)
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide, commonly referred to as “CPP”, is a synthetic compound that has been used in a variety of scientific research applications. CPP is a member of the piperazine family of compounds, which are known for their ability to interact with a variety of biological molecules. CPP has been used to study the effects of various drugs on the body, as well as to investigate the effects of certain hormones on the brain. CPP has also been used to study the effects of various environmental toxins on the body and the environment.
科学的研究の応用
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Piperazine derivatives have been investigated for their antimicrobial effects . Further studies could explore its efficacy against specific bacterial strains and mechanisms of action.
Antiviral Applications
Given the importance of antiviral agents, it’s worth investigating whether this compound exhibits any antiviral activity. Sulfonamide derivatives, which share some structural features with our compound, have demonstrated antiviral effects . Research could focus on its potential against specific viruses.
Dopamine Receptor Ligand
The compound’s piperazine moiety may interact with dopamine receptors. Previous studies have explored related derivatives as selective D4 receptor ligands . Investigating its binding affinity and selectivity could provide insights into potential neurological applications.
Agrochemical and Herbicidal Properties
Piperazine-containing compounds often find applications in agrochemicals. Investigating whether our compound exhibits herbicidal effects could be valuable for agriculture . Its structural features may contribute to its activity.
Psychoactive Properties
While not a conventional application, compounds with piperazine rings have been used illicitly for recreational purposes . Research into its psychoactive effects and potential risks could be relevant.
Parkinson’s and Alzheimer’s Disease
Given the piperazine ring’s relevance in potential treatments for neurodegenerative diseases, investigating its effects on Parkinson’s and Alzheimer’s disease pathways could be worthwhile .
Other Disease States
Finally, exploring its impact on other disease states (e.g., antihistamines, antiparasitic, antifungal, etc.) could reveal additional therapeutic applications .
作用機序
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical response .
Biochemical Pathways
The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders
Result of Action
The result of the compound’s action would depend on the physiological and pathological context in which it is used. Given its activity on the D4 dopamine receptor, it could potentially influence neurological processes and conditions associated with this receptor .
特性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O3S/c21-18-6-3-7-19(16-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)9-8-17-4-1-2-5-17/h3,6-7,16-17H,1-2,4-5,8-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRTLOODJINLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6482484.png)

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B6482494.png)
![benzyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B6482500.png)
![3-butyl-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482505.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6482510.png)

![ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate](/img/structure/B6482534.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6482540.png)
![4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482549.png)
![4-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482552.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482553.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea](/img/structure/B6482557.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide](/img/structure/B6482563.png)